molecular formula C14H19NO5 B6335593 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 1352999-00-8

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No. B6335593
CAS RN: 1352999-00-8
M. Wt: 281.30 g/mol
InChI Key: UUKALFPYCSEDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid” is a chemical compound with the molecular formula C14H19NO6 . It has a molecular weight of 297.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyloxy carbonyl group attached to an amino group, which is further attached to a 3-methoxy-3-methylbutanoic acid moiety . The exact structure would require more specific information or experimental data such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) coupling reaction is a prominent application of boron-containing compounds like our subject molecule. It facilitates the formation of carbon-carbon bonds under mild conditions and is tolerant of various functional groups . This reaction is pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers.

Catalytic Protodeboronation

Protodeboronation of boronic esters, including derivatives of our compound, is a critical step in organic synthesis. It allows for the transformation of boronic esters into a broad range of functional groups, such as alkenylations, alkynylations, and arylations . This process is essential for the formal anti-Markovnikov hydromethylation of alkenes.

Organic Synthesis Building Blocks

The compound serves as a building block in organic synthesis. Its boronic ester moiety can be converted into various functional groups, expanding the scope of reactions it can participate in. This includes oxidations, aminations, halogenations, and more .

Stability and Purification

Due to its stability as a boronic ester, the compound is advantageous for chemical transformations where the boron moiety remains in the product. Its stability also poses challenges for its removal, making it a subject of study for developing new deprotection strategies .

properties

IUPAC Name

3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKALFPYCSEDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

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